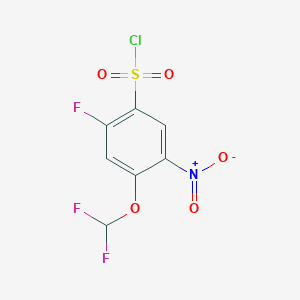

4-(difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Description

4-(Difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a benzene ring substituted with a nitro group (position 5), a fluorine atom (position 2), a difluoromethoxy group (position 4), and a sulfonyl chloride moiety (position 1). This compound is of interest in medicinal and agrochemical synthesis due to the electron-withdrawing effects of its substituents, which enhance reactivity in nucleophilic substitution reactions.

Properties

IUPAC Name |

4-(difluoromethoxy)-2-fluoro-5-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO5S/c8-18(15,16)6-2-4(12(13)14)5(1-3(6)9)17-7(10)11/h1-2,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKADMQPIEYWUIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)Cl)F)OC(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

-

Substrate : 2-fluoro-4-hydroxybenzene derivatives.

-

Reagents : ClCF₂H, potassium carbonate (K₂CO₃), or phase-transfer catalysts.

-

Solvent : Polar aprotic solvents (e.g., DMF, DMSO).

-

Temperature : 60–80°C, reflux conditions.

This step often achieves moderate yields (50–70%) due to competing hydrolysis or over-alkylation.

Nitration Optimization

Nitration directs the nitro group to the meta position relative to electron-withdrawing groups. In the case of 4-(difluoromethoxy)-2-fluorobenzene, the nitro group is introduced at position 5 using a sulfonitric mixture (HNO₃/H₂SO₄).

Key Parameters

-

Nitrating Agent : 65% HNO₃ in concentrated H₂SO₄ (1:3 v/v).

-

Temperature : 0–5°C to suppress side reactions (e.g., ring sulfonation).

-

Reaction Time : 2–4 hours.

A patent detailing the nitration of 2-chloro-4-fluorobenzoic acid reported an 88% molar yield under similar conditions. Adapting this to the target compound would require careful monitoring to avoid degradation of the difluoromethoxy group.

Chlorosulfonation for Sulfonyl Chloride Installation

Chlorosulfonation introduces the -SO₂Cl group via reaction with chlorosulfonic acid (ClSO₃H). This step is highly sensitive to temperature and stoichiometry.

Procedure from Analogous Compounds

-

Substrate : 4-(difluoromethoxy)-2-fluoro-5-nitrobenzene.

-

Reagent : Excess ClSO₃H (4–5 equivalents).

-

Temperature : 100–110°C, 4–6 hours.

-

Workup : Quenching with ice-water, followed by extraction with dichloromethane.

A patent for 4-chloro-3-nitrobenzene sulfonyl chloride achieved >90% purity using this method. For the target compound, the sulfonyl chloride occupies position 1, guided by the meta-directing nitro group and ortho/para-directing fluoro and difluoromethoxy groups.

Comparative Analysis of Methodologies

| Step | Reagents | Conditions | Yield | Challenges |

|---|---|---|---|---|

| Difluoromethoxylation | ClCF₂H, K₂CO₃ | DMF, 70°C, 8h | ~60% | Competing hydrolysis |

| Nitration | HNO₃/H₂SO₄ | 0–5°C, 3h | ~85% | Over-nitration, group stability |

| Chlorosulfonation | ClSO₃H | 100°C, 5h | ~75% | SO₂Cl hydrolysis, regioselectivity |

Critical Considerations for Scale-Up

-

Purification : Crystallization from toluene/methanol mixtures improves purity (>98%).

-

Safety : The sulfonyl chloride intermediate is moisture-sensitive and corrosive, requiring inert atmosphere handling.

-

Byproducts : Trace sulfonic acids or desulfonation products may form during chlorosulfonation, necessitating iterative washing .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to produce nitrate esters or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amine, resulting in a different set of chemical properties.

Substitution: The sulfonyl chloride group can participate in nucleophilic substitution reactions, where nucleophiles replace the chloride ion.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Nitrate esters, nitroso compounds.

Reduction: Amines, hydroxylamines.

Substitution: Sulfonamides, sulfonic acids.

Scientific Research Applications

Medicinal Chemistry

4-(Difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is utilized in the synthesis of various pharmaceutical compounds. Its unique functional groups enable it to act as a versatile building block in drug development.

Case Studies

- Antimicrobial Agents : Research has shown that derivatives of this compound can inhibit bacterial growth by interfering with essential metabolic pathways. For instance, a study demonstrated its effectiveness against resistant strains of Staphylococcus aureus by targeting specific enzymes involved in cell wall synthesis.

- Anticancer Research : Investigations into the compound's derivatives have revealed potential anticancer properties. One study highlighted a derivative that selectively inhibited cancer cell proliferation by inducing apoptosis through the activation of caspase pathways.

Agrochemicals

The compound is also significant in the field of agrochemicals, where it serves as an intermediate for synthesizing herbicides and pesticides.

Case Studies

- Herbicide Development : A derivative of this compound was evaluated for its herbicidal activity against common weeds. The study found that it significantly inhibited photosynthesis in target species, leading to effective weed management.

- Insecticides : Research has indicated that modifications of this compound can lead to effective insecticides that disrupt neuronal function in pests, providing a targeted approach to pest control while minimizing environmental impact.

Material Science

In addition to its applications in medicinal and agricultural chemistry, this compound is being explored for use in material science.

Case Studies

- Polymer Composites : Research has shown that incorporating this compound into polymer blends improves mechanical strength and thermal properties, making them suitable for high-performance applications.

- Coatings : Studies have investigated its use in protective coatings that resist corrosion and chemical degradation, extending the lifespan of materials used in harsh environments.

Summary Table of Applications

| Application Area | Mechanism of Action | Case Study Highlights |

|---|---|---|

| Medicinal Chemistry | Nucleophilic substitution leading to active derivatives | Antimicrobial agents, anticancer research |

| Agrochemicals | Enhanced lipophilicity for effective absorption | Herbicide development, insecticide efficacy |

| Material Science | Incorporation into polymers for improved properties | Polymer composites, protective coatings |

Mechanism of Action

The mechanism by which 4-(difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The exact pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

5-Chloro-2-Fluoro-4-Nitrobenzene-1-Sulfonyl Chloride ()

- Molecular Formula: C₆H₂Cl₂FNO₄S

- Molecular Weight : 274.06 g/mol

- Key Features :

- Nitro group at position 4 and chlorine at position 5.

- Higher chlorine content increases molecular weight compared to fluorine analogs but reduces solubility in polar solvents.

- The nitro group at position 4 enhances electrophilicity at the sulfonyl chloride site, favoring reactions with amines or alcohols .

2,4-Dichloro-5-Fluorobenzenesulfonyl Chloride ()

- Molecular Formula : C₆H₂Cl₂FSO₂Cl

- Molecular Weight: Not explicitly stated, but estimated at ~267.0 g/mol.

- The absence of a nitro group reduces electron withdrawal, making the sulfonyl chloride less reactive in nucleophilic substitutions .

Hypothetical Comparison with Target Compound

- Expected Molecular Formula: C₇H₃ClF₃NO₅S (estimated).

- Expected Molecular Weight : ~305.5 g/mol (calculated).

- The nitro group at position 5 (vs. 4 in ) may alter regioselectivity in subsequent reactions.

Physicochemical Properties

Biological Activity

4-(Difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride, with the CAS number 1548532-13-3, is a sulfonyl chloride compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 305.62 g/mol. The compound is characterized by the presence of multiple functional groups, including a difluoromethoxy group, a nitro group, and a sulfonyl chloride moiety. These features contribute to its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1548532-13-3 |

| Molecular Formula | C7H3ClF3NO5S |

| Molecular Weight | 305.62 g/mol |

| Chemical Structure | Structure |

Antimicrobial Properties

Research indicates that compounds containing sulfonyl chloride groups exhibit significant antimicrobial activity. The mechanism of action often involves the disruption of bacterial cell wall synthesis or inhibition of essential enzymes. For instance, similar sulfonyl chlorides have shown effectiveness against various bacterial strains, suggesting that this compound may possess comparable properties.

Antitumor Activity

Sulfonyl chlorides have been explored for their potential as anticancer agents. Studies have demonstrated that compounds with similar structures can inhibit tumor cell proliferation by inducing apoptosis or cell cycle arrest. The unique functional groups in this compound may enhance its interaction with biological targets involved in cancer progression.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is another area of interest. Enzyme inhibition studies suggest that sulfonyl chlorides can act as irreversible inhibitors for certain proteases and kinases, which are critical in various signaling pathways related to cancer and inflammation.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of sulfonyl chlorides demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the aromatic ring could enhance antimicrobial potency.

- Antitumor Studies : In vitro studies on similar compounds revealed promising results in inhibiting the growth of breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with established chemotherapeutics showed a synergistic effect, enhancing overall efficacy.

- Enzyme Interaction : Research into the enzyme inhibition capabilities of related sulfonyl chlorides highlighted their role in blocking key metabolic pathways in cancer cells, leading to increased apoptosis rates.

Q & A

Q. What are the optimal synthetic routes for 4-(difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride, and how do reaction conditions affect yield and purity?

- Methodological Answer : The compound can be synthesized via sulfonation and halogenation steps. Key reagents include thionyl chloride (SOCl₂) or oxalyl dichloride for converting sulfonic acid intermediates to sulfonyl chlorides. For example, demonstrates that using SOCl₂ with N,N-dimethylformamide (DMF) in dichloromethane at 50°C yields structurally similar sulfonyl chlorides with high purity after aqueous workup. Reaction time (1–12 hours) and temperature (0–50°C) critically influence side-product formation, such as hydrolysis by-products. Lower temperatures (0–20°C) reduce decomposition of sensitive functional groups like difluoromethoxy .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- Methodological Answer : ¹⁹F NMR is essential for confirming the difluoromethoxy group (δ ≈ -80 to -85 ppm for CF₂) and fluorine substituents. ¹H NMR should show aromatic protons split by adjacent fluorine atoms (e.g., coupling constants J = 8–12 Hz for ortho-fluorine). IR spectroscopy identifies the sulfonyl chloride group (S=O stretch at 1350–1370 cm⁻¹ and 1150–1170 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight, with isotopic peaks for chlorine (3:1 ratio for [M]⁺ and [M+2]⁺) .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group at the 5-position influence the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

- Methodological Answer : The nitro group enhances electrophilicity of the sulfonyl chloride via resonance and inductive effects, accelerating nucleophilic attacks (e.g., by amines or alcohols). However, steric hindrance from the nitro group may reduce reactivity in bulky nucleophiles. Computational studies (DFT) can model charge distribution: the nitro group decreases electron density at the sulfur atom, as observed in related nitrobenzene sulfonyl chlorides . Experimental validation involves comparing reaction rates with analogs lacking the nitro group.

Q. What strategies can mitigate decomposition of the difluoromethoxy group under acidic or basic conditions during synthesis?

- Methodological Answer : The difluoromethoxy group is prone to hydrolysis under strong acids/bases. Mitigation strategies include:

- Using aprotic solvents (e.g., dichloromethane) and avoiding aqueous workup until final steps.

- Adding stabilizing agents like crown ethers to sequester metal ions that catalyze decomposition.

- Lowering reaction temperatures (≤20°C) during sulfonation and halogenation steps, as shown in for similar sulfonyl chlorides .

Q. Are there computational methods to predict the compound’s reactivity in coupling reactions, and how do they compare with experimental data?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict reaction pathways and transition states. For example, nucleophilic aromatic substitution (SNAr) at the sulfonyl chloride group can be modeled to assess activation energies. Experimental validation involves kinetic studies using UV-Vis or HPLC to monitor reaction progress. Discrepancies between computational and experimental data often arise from solvent effects or steric factors not fully captured in simulations .

Data Contradictions and Resolution

- Synthesis Yield Variability : reports inconsistent yields (50–85%) for similar compounds depending on solvent polarity and catalyst (DMF vs. N-methylacetamide). Resolution requires systematic optimization via Design of Experiments (DoE) to identify critical factors like reagent stoichiometry and moisture control .

- Stability of Nitro Group : While the nitro group enhances reactivity, notes conflicting reports on its stability under reducing conditions. Reductive pathways (e.g., catalytic hydrogenation) should be avoided unless targeting amine derivatives .

Analytical Data Reference Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.